molecular formula C16H13ClF2O2 B14183965 4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde CAS No. 921630-62-8

4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde

Cat. No.: B14183965
CAS No.: 921630-62-8
M. Wt: 310.72 g/mol
InChI Key: WQSSAHCNEKHCOV-UHFFFAOYSA-N
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Description

4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde is an organic compound with the molecular formula C16H13ClF2O2. It is characterized by the presence of a benzaldehyde group attached to a propyl chain, which is further substituted with a 2-chloro-3,6-difluorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of greener solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Scientific Research Applications

4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,6-difluorobenzaldehyde: Shares the difluorophenoxy group but lacks the propyl chain.

    3-Chlorobenzaldehyde: Contains a similar benzaldehyde structure but with different substituents.

    4-Bromo-3-(2,6-difluorophenoxy)propylbenzaldehyde: Similar structure with a bromo substituent instead of chloro

Uniqueness

4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

921630-62-8

Molecular Formula

C16H13ClF2O2

Molecular Weight

310.72 g/mol

IUPAC Name

4-[3-(2-chloro-3,6-difluorophenoxy)propyl]benzaldehyde

InChI

InChI=1S/C16H13ClF2O2/c17-15-13(18)7-8-14(19)16(15)21-9-1-2-11-3-5-12(10-20)6-4-11/h3-8,10H,1-2,9H2

InChI Key

WQSSAHCNEKHCOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCOC2=C(C=CC(=C2Cl)F)F)C=O

Origin of Product

United States

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